molecular formula C8H14O2 B073494 Bicyclo[2.2.2]octane-1,4-diol CAS No. 1194-44-1

Bicyclo[2.2.2]octane-1,4-diol

Cat. No.: B073494
CAS No.: 1194-44-1
M. Wt: 142.2 g/mol
InChI Key: BHSZKPHKWKSMKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-1,4-diol can be synthesized through the reduction of epoxides using platinum catalysts . Another method involves starting from cyclohexane-1,4-dione, which is reacted with trialkylsilyl halides or trimethylsilyl trifluoromethanesulfonate in the presence of a non-nucleophilic base to form a silyl-substituted diene. This intermediate is then reacted with ethylene and subsequently reduced to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicyclo[2.2.2]octane-1,4-diol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octane-2,3-dimethanol
  • Bicyclo[2.2.2]octane-2-carboxylic acid
  • Bicyclo[2.2.2]octan-2-ol
  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Comparison: Bicyclo[2.2.2]octane-1,4-diol is unique due to its specific hydroxyl group positioning, which imparts distinct reactivity and interaction profiles compared to its analogs. For instance, bicyclo[2.2.2]octane-2,3-dimethanol has hydroxyl groups at different positions, leading to different chemical and biological properties .

Properties

IUPAC Name

bicyclo[2.2.2]octane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-1-2-8(10,5-3-7)6-4-7/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSZKPHKWKSMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339865
Record name Bicyclo[2.2.2]octane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-44-1
Record name Bicyclo[2.2.2]octane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of Bicyclo[2.2.2]octane-1,4-diol in the synthesis of liquid crystal copolyesters?

A1: this compound acts as a monomer in the synthesis of statistical copolyesters. It is reacted with other monomers, such as 1,4-benzenedimethanol and trans-cyclohexane-1,4-dimethanol, alongside dicarboxylic acid chlorides like bicyclo[2.2.2]octane-1,4-dicarbonyl dichloride and trans-cyclohexane-1,4-dicarbonyl dichloride. This copolycondensation reaction results in the formation of copolyesters, some of which exhibit a colored birefringent melt state, indicating liquid crystal properties []. Essentially, the rigid, symmetrical structure of this compound contributes to the formation of ordered structures within the polymer, leading to liquid crystal behavior.

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